2-(Piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]quinoxaline
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Overview
Description
2-(Piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperidinyl group and a phenoxy group with a prop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Piperidinyl Group: The quinoxaline core is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.
Attachment of the Phenoxy Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinoxaline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and phenoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydride.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Piperidin-1-yl-ethyl)-1H-benzoimidazol-2-yl-amine dihydrochloride
- 2-(piperidin-1-yl)propan-1-amine
- 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one
Uniqueness
2-(Piperidin-1-yl)-3-[2-(prop-2-en-1-yl)phenoxy]quinoxaline is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct chemical and biological properties. Its combination of a piperidinyl group and a phenoxy group with a prop-2-en-1-yl substituent is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C22H23N3O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-piperidin-1-yl-3-(2-prop-2-enylphenoxy)quinoxaline |
InChI |
InChI=1S/C22H23N3O/c1-2-10-17-11-4-7-14-20(17)26-22-21(25-15-8-3-9-16-25)23-18-12-5-6-13-19(18)24-22/h2,4-7,11-14H,1,3,8-10,15-16H2 |
InChI Key |
VWGKQWHKSNXDLV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OC2=NC3=CC=CC=C3N=C2N4CCCCC4 |
Origin of Product |
United States |
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